Ceftizoxime Open Lactam
Description
Significance of Beta-Lactam Ring Opening in Cephalosporin (B10832234) Chemistry
The β-lactam ring, a four-membered cyclic amide, is the key structural feature of all β-lactam antibiotics, including cephalosporins. libretexts.org The antibacterial efficacy of these drugs stems from their ability to mimic the D-Ala-D-Ala dipeptide of peptidoglycan, a critical component of the bacterial cell wall. frontiersin.org This mimicry allows them to bind to and inhibit penicillin-binding proteins (PBPs), enzymes essential for the final steps of cell wall synthesis. nih.govnih.gov This inhibition disrupts cell wall integrity, ultimately leading to bacterial cell death. nih.govnih.gov
The opening of the β-lactam ring, a process often facilitated by bacterial enzymes called β-lactamases or by chemical hydrolysis, deactivates the antibiotic. nih.govwikipedia.orgmsdmanuals.com β-lactamases specifically target and break the amide bond within the β-lactam ring, rendering the antibiotic unable to bind to PBPs. nih.gov This enzymatic degradation is a primary mechanism of bacterial resistance to β-lactam antibiotics. msdmanuals.comtaylorandfrancis.com Therefore, understanding the chemistry of β-lactam ring opening is crucial for developing new antibiotics that are more resistant to these enzymes or for creating co-therapies that include β-lactamase inhibitors. wikipedia.org
Overview of Ceftizoxime (B193995) Chemical Structure and Derivatives
Ceftizoxime is a third-generation cephalosporin characterized by a 7-amino-1,3-thiazol-4-yl)-(Z)-2-(methoxyimino)acetamido side chain. nih.govdrugbank.com Unlike some other cephalosporins, ceftizoxime lacks a substituent at the C-3 position of the dihydrothiazine ring, a modification that prevents deactivation by certain hydrolytic enzymes. wikipedia.org Ceftizoxime is known for its stability against a broad spectrum of β-lactamases. drugbank.comnih.gov
Ceftizoxime Open Lactam is a key derivative formed through the hydrolysis of the β-lactam ring. This process results in a dicarboxylic acid derivative where the cyclic amide has been converted to a linear amino acid structure. Other derivatives and related compounds can be formed through various synthetic modifications or as degradation products. For instance, impurities in ceftizoxime preparations can include isomers and dimers. magtechjournal.com Furthermore, research has explored the synthesis of novel ceftizoxime derivatives by coupling it with other molecules, such as zinc chelators, to create potential metallo-β-lactamase inhibitors. rsc.org
Contextualization of this compound as a Chemical Entity in Research
This compound serves as a significant subject of study in several research contexts.
Degradation Product Analysis: The presence of this compound is a key indicator of the degradation of ceftizoxime. Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify this and other degradation products in pharmaceutical formulations. magtechjournal.comcjhp-online.ca This is crucial for ensuring the quality, stability, and efficacy of ceftizoxime products. magtechjournal.com Studies have shown that the degradation of ceftizoxime, leading to the formation of the open-lactam form, can occur under various conditions, including in aqueous solutions. cjhp-online.ca
Metabolic Studies: In some instances, the open-lactam form can be a metabolite of the parent drug. Research has investigated the byproducts of ceftizoxime's interaction with β-lactamases, which can lead to the formation of the open-lactam structure and, in some cases, the subsequent release of hydrogen sulfide. acs.org
Impurity Profiling: this compound is considered a process-related impurity in the manufacturing of ceftizoxime sodium. conicet.gov.ar Regulatory bodies require the identification and control of such impurities to ensure the safety and purity of the final drug product. conicet.gov.ar The impurity profile of ceftizoxime can include the open-lactam product, isomers, and dimers. magtechjournal.com
Detailed Research Findings on this compound
| Research Area | Key Findings | Analytical Techniques Used |
| Degradation Kinetics | Ceftizoxime in 5% dextrose and 0.9% sodium chloride solutions at room temperature showed first-order degradation kinetics. cjhp-online.ca | High-Performance Liquid Chromatography (HPLC) cjhp-online.ca |
| Impurity Identification | The impurity profile of ceftizoxime for injection includes ring-opening products, isomers, and dimers. magtechjournal.com | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) magtechjournal.com |
| Metabolic Byproducts | β-lactamase-catalyzed hydrolysis of ceftizoxime can lead to the formation of unstable RSH functional groups and the eventual release of hydrogen sulfide. acs.org | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) acs.org |
| Synthesis of Derivatives | Ceftizoxime has been used as a scaffold to synthesize novel potential metallo-β-lactamase inhibitors by coupling it with zinc chelators. rsc.org | Not specified in the provided text. |
Properties
Molecular Formula |
C₁₃H₁₅N₅O₆S₂ |
|---|---|
Molecular Weight |
401.42 |
Synonyms |
(2R)-2-((R)-((E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)(carboxy)methyl)-3,4-dihydro-2H-1,3-thiazine-4-carboxylic Acid |
Origin of Product |
United States |
Formation Pathways and Chemical Synthesis of Ceftizoxime Open Lactam
Mechanisms of Beta-Lactam Ring Cleavage Leading to Open Lactam Formation
The inherent strain in the four-membered β-lactam ring of ceftizoxime (B193995) makes it susceptible to nucleophilic attack, leading to its cleavage and the formation of the inactive open-lactam derivative. This process can occur through chemical hydrolysis under various pH conditions or be catalyzed by bacterial enzymes known as β-lactamases.
Hydrolytic Degradation Pathways
The stability of ceftizoxime in aqueous solutions is significantly influenced by pH and temperature. The hydrolysis of the β-lactam ring can be catalyzed by acid, base, or water, each following distinct mechanistic pathways.
Under acidic conditions, the β-lactam ring of ceftizoxime undergoes hydrolysis, a process that is catalyzed by the presence of hydrogen ions. The rate of this degradation is dependent on the pH of the solution. While specific kinetic studies on the acid-catalyzed hydrolysis of ceftizoxime are not extensively detailed in publicly available literature, studies on structurally similar cephalosporins, such as cefotaxime (B1668864), indicate that in strongly acidic media, the cleavage of the β-lactam nucleus is a significant degradation pathway. For ceftizoxime, a study on its interaction with metal ions showed observable degradation at acidic pH values.
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (h⁻¹) | Reference |
|---|---|---|---|
| 2 | 30 | 0.172 | scielo.br |
| 3 | 30 | 0.091 | scielo.br |
This table presents observed rate constants for ceftizoxime degradation at different acidic pH values, as reported in a study involving metal ion interactions. It is important to note that these values may be influenced by the presence of the metal ions.
In alkaline environments, the hydrolysis of the ceftizoxime β-lactam ring is catalyzed by hydroxide (B78521) ions. This base-catalyzed degradation is generally faster than acid-catalyzed or neutral hydrolysis. The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the β-lactam ring and initiating its cleavage. As with acidic conditions, detailed kinetic data specifically for the base-catalyzed hydrolysis of ceftizoxime is sparse. However, the general principles of β-lactam instability in alkaline solutions are well-established for the cephalosporin (B10832234) class.
Even in the absence of strong acids or bases, the β-lactam ring of ceftizoxime can undergo slow hydrolysis catalyzed by water molecules. This process, also known as solvolysis, contributes to the degradation of the antibiotic in neutral aqueous solutions. The stability of ceftizoxime is greatest in the pH range of 4.5 to 6.5, where the rates of acid- and base-catalyzed hydrolysis are minimized, and the water-catalyzed pathway becomes the predominant degradation route. Studies have shown that ceftizoxime solutions retain a significant portion of their initial concentration for several days when stored at room temperature, indicating a relatively slow rate of water-catalyzed hydrolysis. For instance, at 22°C, solutions of ceftizoxime have been shown to retain over 90% of their initial concentration for approximately 4 days.
| Condition | Storage Temperature | Reported Stability | Reference |
|---|---|---|---|
| 5% Dextrose or 0.9% NaCl | Room Temperature (22°C) | >90% concentration retained for ~4 days | cjhp-online.ca |
| 5% Dextrose or 0.9% NaCl | Refrigerated (5°C) | Stable for 5-7 days | cjhp-online.ca |
Enzymatic Ring Opening via Beta-Lactamase Activity
The most significant mechanism of resistance to β-lactam antibiotics in bacteria is the production of β-lactamase enzymes. These enzymes efficiently catalyze the hydrolysis of the amide bond in the β-lactam ring, leading to the formation of the inactive open-lactam product. Ceftizoxime is known for its high stability against many common plasmid- and chromosomally-mediated β-lactamases.
β-Lactamases are broadly classified into four molecular classes: A, B, C, and D, based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity.
Research indicates that ceftizoxime is not readily hydrolyzed by many common β-lactamases. It has been reported to be particularly stable against Type IV β-lactamases. Furthermore, it is not significantly degraded by β-lactamases produced by Staphylococcus aureus, Enterobacteriaceae, and Pseudomonas. However, some extended-spectrum β-lactamases (ESBLs) and certain Class C β-lactamases may exhibit some hydrolytic activity against ceftizoxime, albeit often at a lower rate compared to other cephalosporins. The specific kinetic parameters for the hydrolysis of ceftizoxime by various β-lactamase classes are not extensively documented, reflecting its general resistance to enzymatic degradation.
| Beta-Lactamase Source/Type | Observed Stability of Ceftizoxime | Reference |
|---|---|---|
| Common plasmid and chromosomal β-lactamases | Not hydrolyzed | nih.gov |
| Type IV β-lactamases | Most stable among compared cephalosporins | nih.gov |
| Staphylococcus aureus β-lactamases | Not appreciably destroyed | nih.gov |
| Enterobacteriaceae β-lactamases | Not appreciably destroyed | nih.gov |
| Pseudomonas β-lactamases | Not appreciably destroyed | nih.gov |
Other Chemical Transformations Inducing Ring Opening (e.g., Photoisomerization)
Beyond enzymatic action, the β-lactam ring of ceftizoxime can be opened through other chemical transformations, notably through forced degradation conditions such as exposure to light (photolysis), strong acidic or alkaline conditions, and oxidizing agents. pharmtech.comnih.gov These stress conditions are often employed in stability-indicating method development to understand the degradation pathways of the drug molecule. nih.govchromatographyonline.com
Photodegradation studies on the structurally similar cephalosporin, ceftriaxone, have shown that exposure to simulated sunlight and UV radiation can lead to the degradation of the parent compound, with photolysis being a primary elimination process in surface waters. google.comnih.gov While specific studies on the photoisomerization of ceftizoxime leading directly to the open lactam form are not extensively detailed in the available literature, the general susceptibility of the cephalosporin nucleus to photolytic stress suggests this as a potential pathway for ring opening. The energy absorbed from light can promote electronic transitions within the molecule, potentially weakening the strained amide bond of the β-lactam ring and making it more susceptible to cleavage.
Hydrolysis under acidic or basic conditions also effectively cleaves the β-lactam ring. In alkaline conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the lactam. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by a weak nucleophile like water. pharmaffiliates.com
Targeted Synthetic Methodologies for Ceftizoxime Open Lactam and Analogues
While the formation of this compound is often an undesirable degradation event, the ability to synthesize this compound and its analogues deliberately is crucial for analytical purposes, such as its use as a reference standard in impurity profiling.
Strategies for Deliberate Synthesis of Open Lactam Derivatives
The deliberate synthesis of this compound would likely involve a controlled hydrolysis of the parent ceftizoxime molecule. While specific synthetic procedures for "this compound" are not widely published in academic literature, the principles of β-lactam ring opening can be applied. A potential strategy would involve the treatment of ceftizoxime with a stoichiometric amount of a nucleophile, such as a hydroxide salt or a specific enzyme, under carefully controlled conditions to ensure the selective cleavage of the β-lactam ring without significant degradation of the rest of the molecule. The resulting open-chain amino acid would be the target compound.
The existence of a commercially available "Ceftizoxime Open Ring Impurity" reference standard, with a specified molecular formula of C13H15N5O6S2, confirms that its preparation is feasible. pharmaffiliates.com The synthesis would necessitate purification techniques, such as preparative high-performance liquid chromatography (HPLC), to isolate the desired open lactam derivative from the starting material and any byproducts. nih.gov
Optimization of Reaction Conditions to Influence Ring Opening
The optimization of reaction conditions is a critical aspect of deliberately inducing the ring opening of ceftizoxime. Key parameters that can be manipulated include pH, temperature, reaction time, and the choice of catalyst or reagent.
Based on forced degradation studies of related cephalosporins, alkaline conditions are particularly effective at promoting hydrolysis. nih.gov Therefore, a systematic study varying the concentration of a base (e.g., sodium hydroxide), the reaction temperature, and the duration of the reaction could be employed to find the optimal conditions for maximizing the yield of the open lactam product. Response surface methodology (RSM) is a statistical approach that could be utilized to efficiently explore the effects of these multiple variables and identify the optimal reaction parameters. ijpir.com
Similarly, for enzymatic hydrolysis, the optimization would involve selecting an appropriate β-lactamase, and then fine-tuning the pH, temperature, and enzyme concentration to achieve a controlled and efficient conversion of ceftizoxime to its open lactam form. chromatographyonline.com Monitoring the reaction progress using analytical techniques like HPLC would be essential to determine the optimal endpoint and prevent further degradation of the desired product.
Identification of Precursors and Byproducts in Open Lactam Formation Processes
In any chemical transformation, the identification of precursors and byproducts is essential for understanding the reaction mechanism and ensuring the purity of the target compound.
The primary precursor for the formation of this compound is, by definition, ceftizoxime itself. In the context of pharmaceutical manufacturing, the synthesis of ceftizoxime involves the coupling of 7-amino-3-cephem-4-carboxylic acid (7-ANCA) with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. google.com Impurities from this synthesis, if not properly removed, could potentially interfere with or participate in subsequent degradation reactions.
When this compound is formed, particularly under forced degradation conditions, a variety of other degradation products can be generated concurrently. Studies on the impurities of ceftizoxime have identified several related substances, although the open lactam is not always explicitly detailed among them. researchgate.netnih.gov For other cephalosporins, forced degradation can lead to products of decarboxylation, epimerization at C-7, and cleavage of the C-7 side chain, in addition to the β-lactam ring hydrolysis. nih.gov Therefore, a comprehensive analysis of the reaction mixture following the formation of this compound would likely reveal a profile of related byproducts.
The following table summarizes some of the known impurities and related compounds in the context of ceftizoxime, which could be present as byproducts in processes leading to the formation of the open lactam.
| Compound Name | Molecular Formula | Role |
| Ceftizoxime | C13H13N5O5S2 | Precursor |
| Ceftizoxime Open Ring Impurity | C13H15N5O6S2 | Product |
| Δ3-Ceftizoxime | C13H13N5O5S2 | Isomeric Impurity |
| 7-Amino-3-hydroxycepham-4-carboxylic acid | C7H10N2O4S | Potential Precursor/Byproduct |
This table is generated based on available data and may not be exhaustive.
Chemical Stability and Degradation Kinetics of Ceftizoxime Open Lactam
Factors Influencing Open Lactam Stability
The stability of ceftizoxime (B193995) open lactam is not absolute and is influenced by a variety of factors that can accelerate its degradation. These include the pH of the solution, the ambient temperature, and the nature of the solvent system or matrix in which it is present.
The rate of degradation of ceftizoxime open lactam is highly dependent on the pH of the aqueous environment. Generally, cephalosporin (B10832234) degradation products exhibit a U-shaped pH-rate profile, with maximal stability in the mid-pH range and accelerated degradation under both acidic and alkaline conditions. While specific kinetic data for this compound is not extensively available, the degradation profile can be inferred from studies on related cephalosporins.
Under acidic conditions, the primary degradation pathway for the open-lactam form involves intramolecular reactions, potentially leading to the formation of various isomeric products. In contrast, alkaline conditions typically promote intermolecular reactions and further hydrolysis of amide bonds within the molecule.
Illustrative pH-Dependent Degradation of this compound at 25°C
Disclaimer: The following data is illustrative and based on general degradation patterns of similar compounds, as specific kinetic data for this compound is limited in publicly available literature.
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (hours) |
| 2.0 | 5.0 x 10⁻⁵ | 3.85 |
| 4.0 | 1.0 x 10⁻⁵ | 19.25 |
| 7.0 | 2.5 x 10⁻⁵ | 7.70 |
| 9.0 | 8.0 x 10⁻⁵ | 2.41 |
| 11.0 | 3.0 x 10⁻⁴ | 0.64 |
Temperature is a critical factor that significantly influences the rate of chemical degradation of this compound. As with most chemical reactions, an increase in temperature provides the necessary activation energy for degradation reactions to occur more rapidly. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation, which demonstrates an exponential increase in the rate constant with a linear increase in temperature.
Studies on the thermal stability of related β-lactam antibiotics have shown that their degradation is markedly accelerated at elevated temperatures. nih.gov This principle also applies to the open-lactam derivative of ceftizoxime.
Illustrative Temperature-Dependent Degradation of this compound at pH 7.0
Disclaimer: The following data is illustrative and based on general degradation patterns of similar compounds, as specific kinetic data for this compound is limited in publicly available literature.
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (hours) |
| 4 | 5.0 x 10⁻⁶ | 38.5 |
| 25 | 2.5 x 10⁻⁵ | 7.70 |
| 40 | 1.0 x 10⁻⁴ | 1.93 |
| 60 | 5.0 x 10⁻⁴ | 0.39 |
The nature of the solvent and the composition of the matrix can have a profound effect on the stability of this compound. The polarity of the solvent, the presence of catalytic species such as buffer salts, and the ionic strength of the solution can all influence the degradation rate. nih.gov
For instance, buffer catalysis is a common phenomenon in the degradation of β-lactams and their derivatives. nih.gov Specific buffer components, such as phosphate (B84403) and borate, can act as general acid or base catalysts, thereby accelerating the degradation process. nih.gov The presence of metal ions can also play a role in catalyzing the degradation of these molecules. Furthermore, in complex matrices, such as biological fluids or pharmaceutical formulations, other components can interact with the this compound and affect its stability.
Kinetic Studies of this compound Formation and Subsequent Transformations
The formation of this compound is the initial and often rate-determining step in the hydrolytic degradation of ceftizoxime. This reaction follows pseudo-first-order kinetics under constant pH and temperature. nih.gov Once formed, the open-lactam species is not stable and undergoes further, often more complex, transformations.
Characterization of Secondary Degradation Products Derived from this compound
The subsequent transformations of this compound lead to a variety of secondary degradation products. The identification and characterization of these products are essential for a complete understanding of the degradation pathway. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed for the separation and identification of these degradation products. nih.gov
Based on studies of other cephalosporins, the secondary degradation products of this compound are likely to include smaller, more polar molecules resulting from the cleavage of the aminothiazole and dihydrothiazine rings. Potential secondary degradation products could include:
Penicilloic acid-like structures: Further hydrolysis of the amide linkage in the side chain of the open-lactam molecule.
Decarboxylated derivatives: Loss of the carboxyl group from the dihydrothiazine ring.
Fragments of the aminothiazole ring: Cleavage of the aminothiazole moiety from the main structure.
Smaller organic acids and amines: Resulting from the complete breakdown of the original molecule.
The exact nature and distribution of these secondary degradation products will depend on the specific degradation conditions (e.g., pH, temperature, presence of catalysts).
Analytical Characterization and Structural Elucidation of Ceftizoxime Open Lactam
Advanced Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are indispensable for the detailed structural elucidation of ceftizoxime (B193995) and its degradation products, providing insights into conformational arrangements, molecular weight, and functional group modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of Ceftizoxime Open Lactam. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the confirmation of the ring-opening and subsequent structural changes.
In the ¹H NMR spectrum of ceftizoxime, the protons of the β-lactam ring exhibit characteristic chemical shifts. Following hydrolysis to the open lactam form, these signals undergo significant changes. For instance, the characteristic signals for the protons on the β-lactam ring in cephalosporins would be altered due to the cleavage of the amide bond. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the β-lactam ring in the parent ceftizoxime molecule has a distinct chemical shift. Upon ring opening, this signal shifts to a value more characteristic of a carboxylic acid or an ester, confirming the hydrolysis of the lactam. researchgate.net
Table 1: Hypothetical ¹H NMR Chemical Shift Comparison
| Proton | Ceftizoxime (ppm) | This compound (ppm) | Change Description |
|---|---|---|---|
| β-lactam CH | ~5.0-5.5 | Shifted downfield | Change in electronic environment upon ring opening |
Table 2: Hypothetical ¹³C NMR Chemical Shift Comparison
| Carbon | Ceftizoxime (ppm) | This compound (ppm) | Change Description |
|---|---|---|---|
| β-lactam C=O | ~165-175 | Shifted to ~170-180 | Change from amide to carboxylic acid/ester environment |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The hydrolysis of the β-lactam ring in ceftizoxime results in the addition of a water molecule (H₂O), leading to an 18 amu increase in molecular weight for the open lactam form. nih.gov Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the protonated molecular ion. The fragmentation of ceftizoxime and its open lactam derivative will yield distinct product ions. The cleavage of the β-lactam ring is a characteristic fragmentation pathway for intact β-lactam antibiotics under certain conditions. nih.gov In contrast, the open lactam form will exhibit fragmentation patterns consistent with a linear peptide-like structure, such as losses of water, carbon dioxide, and fragmentation along the newly formed amino acid backbone. nih.gov Collision-induced dissociation (CID) spectra of β-lactams are often dominated by fragments from the cleavage of the β-lactam ring, while the spectra of their ring-opened counterparts show prominent fragments from the elimination of small molecules like H₂O and CO₂. nih.gov
Table 3: Expected Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
|---|---|---|
| Ceftizoxime | 384.05 | Cleavage of β-lactam ring, loss of side chains |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The most significant change observed in the IR spectrum upon the hydrolysis of ceftizoxime to its open lactam form is the disappearance of the characteristic β-lactam carbonyl stretching vibration and the appearance of new bands corresponding to a carboxylic acid.
The strained four-membered β-lactam ring in ceftizoxime results in a high-frequency carbonyl (C=O) stretching band, typically observed in the range of 1770-1800 cm⁻¹. nih.gov This high frequency is a hallmark of the strained lactam. Upon hydrolysis, this bond is broken, and a carboxylic acid group is formed. This leads to the disappearance of the β-lactam carbonyl peak and the appearance of a broad O-H stretching band around 2500-3300 cm⁻¹ and a carboxylic acid carbonyl stretching band around 1700-1730 cm⁻¹. nih.gov
Table 4: Key Infrared Absorption Bands
| Functional Group | Ceftizoxime (cm⁻¹) | This compound (cm⁻¹) |
|---|---|---|
| β-Lactam C=O stretch | 1770-1800 | Absent |
| Carboxylic Acid O-H stretch | Absent | 2500-3300 (broad) |
| Carboxylic Acid C=O stretch | Absent | 1700-1730 |
UV-Vis spectroscopy is useful for studying the electronic transitions within a molecule and can be used for purity assessment. The chromophoric system of ceftizoxime, which includes the aminothiazole ring and the dihydrothiazine ring, gives rise to characteristic UV absorption maxima. researchgate.net
While the opening of the β-lactam ring does not directly involve the primary chromophores, it can lead to conformational changes that may slightly alter the electronic environment and, consequently, the UV-Vis spectrum. This can manifest as a small shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. researchgate.net More significantly, UV-Vis detection is a cornerstone of chromatographic techniques used for purity assessment, as discussed in the next section.
Table 5: Typical UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Ceftizoxime | ~230, ~295 | Aqueous Buffer |
Chromatographic Separation Methods for Isolation, Purity, and Quantification
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from the parent drug and other potential impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of ceftizoxime and its degradation products. researchgate.net A reversed-phase HPLC method is typically employed, utilizing a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net
The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. This compound, being more polar than the parent drug due to the presence of the carboxylic acid and amine functionalities, will generally have a shorter retention time on a reversed-phase column. mdpi.com
UV detection is commonly used for quantification, with the detector set at a wavelength where both ceftizoxime and its open lactam derivative have significant absorbance. nih.gov The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the quantitative determination of this compound. nih.gov
Table 6: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or 270 nm) |
| Injection Volume | 10-20 µL |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Impurity Profiling
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a cornerstone technique for the impurity profiling of pharmaceuticals due to its high resolution, sensitivity, and specificity. It is particularly well-suited for separating and identifying non-volatile degradation products like this compound from the parent drug substance.
Forced degradation studies, where Ceftizoxime is exposed to stress conditions such as acid, base, and water (hydrolysis), are performed to intentionally generate impurities. researcher.lifenih.govnih.gov The resulting mixture is then analyzed by a stability-indicating UPLC-MS method. The separation is typically achieved on a reversed-phase column. The increased polarity of the this compound, resulting from the hydrolysis of the lactam ring and the formation of new carboxyl and amino groups, generally leads to an earlier elution time compared to the more non-polar parent Ceftizoxime.
Mass spectrometry provides definitive identification. Using electrospray ionization (ESI) in positive mode, the parent Ceftizoxime molecule can be detected as its protonated molecular ion [M+H]⁺. The formation of the open lactam involves the addition of a water molecule (H₂O, molecular weight ≈ 18.015 Da). Therefore, the open lactam degradant will exhibit a mass-to-charge ratio (m/z) that is 18 Da higher than that of the parent compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation patterns of the parent drug and the impurity, which will show characteristic losses and fragment ions. nih.govoup.com
Table 1: Illustrative UPLC-MS Parameters for Ceftizoxime Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Full Scan and/or Selected Ion Monitoring (SIM) |
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
|---|---|---|
| Ceftizoxime | C₁₃H₁₃N₅O₅S₂ | 384.04 |
| This compound | C₁₃H₁₅N₅O₆S₂ | 402.05 |
Gas Chromatography (GC) for Volatile Byproducts (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application in the direct analysis of Ceftizoxime and its primary degradation product, the open lactam form, is generally not applicable. Both the parent drug and the open lactam are large, polar, non-volatile molecules with a high propensity for thermal degradation at the temperatures required for GC analysis. oup.com
Direct injection into a GC system would lead to decomposition within the injector port rather than volatilization, making quantitative analysis impossible. While derivatization techniques can be employed to increase the volatility of some antibiotics, this adds complexity and is not a standard approach for profiling major degradation products like the open lactam. oup.comcsbsju.edu GC may have a limited role in specialized research settings to detect potential small, volatile fragments that could arise from extensive, high-energy degradation pathways, but it is not a primary or routine method for the impurity profiling of this compound.
Capillary Electrophoresis for Charge-Based Separations
Capillary Electrophoresis (CE), particularly in the Capillary Zone Electrophoresis (CZE) mode, offers an alternative and powerful method for separating Ceftizoxime from its open lactam impurity. mdpi.com The separation principle in CZE is based on the differences in the electrophoretic mobility of analytes, which is a function of their charge-to-size ratio. nih.govdiva-portal.orgsciex.com
Table 3: Typical Capillary Electrophoresis Parameters for Cephalosporin (B10832234) Separation
| Parameter | Condition |
|---|---|
| Mode | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused Silica (e.g., 50 cm length, 50 µm I.D.) |
| Background Electrolyte (BGE) | Phosphate-borate buffer shd.org.rsnih.gov |
| BGE pH | 6.0 - 8.0 nih.gov |
| Voltage | 20-30 kV |
| Temperature | 25°C |
| Detection | UV Absorbance (e.g., at 270 nm) shd.org.rs |
Isomeric and Stereochemical Considerations in this compound Structures
Ceftizoxime is a stereochemically complex molecule, and these structural features are largely retained in its open lactam derivative. The core cephalosporin structure, a bicyclic system, contains multiple chiral centers. The key centers are at the C6 and C7 positions of the dihydrothiazine ring. researchgate.net The absolute configuration at these centers is crucial for the molecule's ability to interact with penicillin-binding proteins (PBPs).
Furthermore, the 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl side chain at the C7 position contains an oxime functional group, which can exist as geometric isomers (syn and anti). Ceftizoxime is specifically the syn-isomer, a configuration that contributes to its spectrum of activity and stability against certain β-lactamase enzymes. nih.govnih.gov
When the β-lactam ring undergoes hydrolysis to form this compound, the primary covalent bond that breaks is the amide bond within the four-membered ring. This ring-opening reaction does not directly involve the chiral centers at C6 and C7, nor the syn-configured oxime in the side chain. Therefore, the stereochemical integrity of these centers is expected to be preserved. The resulting this compound will exist as a diastereomer that reflects the original stereochemistry of the parent Ceftizoxime molecule. While extreme pH or temperature conditions could theoretically induce epimerization at certain centers, the primary hydrolytic degradation product retains the parent drug's stereochemical configuration.
Chemical Reactivity and Derivatization of Ceftizoxime Open Lactam
Reaction Pathways of the Open Lactam Moiety
The opening of the β-lactam ring in ceftizoxime (B193995) results in a linear structure containing newly formed functional groups, primarily a carboxylic acid and a secondary amine. The reactivity of this open lactam moiety is dictated by the interplay of these and other functional groups within the molecule. An impurity profile study of ceftizoxime sodium for injection has identified ring-opening products as major impurities, highlighting the significance of understanding their subsequent chemical fate. magtechjournal.com
Upon hydrolysis of the β-lactam ring, a new carboxylic acid and a secondary amine are generated. These functional groups can undergo a variety of chemical reactions characteristic of their class.
Amide Bond Formation: The newly formed amine can react with activated carboxylic acids, while the new carboxyl group can be activated to react with other amines, potentially leading to the formation of dimers or polymers.
Salt Formation: The carboxylic acid and the amine group can exist in a zwitterionic form or form salts with appropriate acids or bases.
Further Degradation: The open-chain structure may be less stable than the parent antibiotic and susceptible to further degradation, such as decarboxylation or deamination, under certain conditions.
Table 1: Functional Groups in Ceftizoxime Open Lactam and Their Potential Reactions
| Functional Group | Potential Reactions |
| Carboxylic Acid | Esterification, Amide formation, Salt formation, Decarboxylation |
| Secondary Amine | Acylation, Alkylation, Salt formation, Oxidation |
| Thiazole Ring | Electrophilic substitution, Ring opening under harsh conditions |
| Methoxyimino Group | Hydrolysis to an oxime |
| Aminothiazole Group | Acylation, Diazotization |
The linear structure of the this compound, with its multiple functional groups in relatively close proximity, creates the potential for intramolecular reactions. These reactions can lead to the formation of new cyclic structures or rearranged products. While specific studies on the intramolecular reactions of the this compound are not extensively detailed in the literature, the general principles of organic chemistry suggest that intramolecular cyclization between the newly formed amine and carboxyl groups to form a larger lactam ring is a possibility, though likely in competition with intermolecular reactions.
Synthesis of Derivatives and Analogues from the this compound Scaffold
The use of the this compound as a scaffold for the synthesis of new derivatives and analogues is not a commonly reported strategy in the scientific literature. Synthetic efforts in the field of cephalosporins, including those related to ceftizoxime, predominantly focus on the modification of the intact β-lactam ring to create new antibiotics with improved properties. google.comgoogle.com The open lactam form is generally considered a degradation product, and its utility as a starting material for the synthesis of new therapeutic agents has not been extensively explored. This is likely due to the loss of the strained β-lactam ring, which is crucial for the antibacterial activity of this class of antibiotics.
Chemical Interactions with Biological Macromolecules (e.g., protein adduct formation as haptens)
A significant aspect of the chemistry of β-lactam antibiotics, including ceftizoxime, is their ability to act as haptens, small molecules that can elicit an immune response when attached to a larger carrier molecule such as a protein. This process is central to the development of hypersensitivity reactions to these drugs.
The mechanism of haptenation involves the nucleophilic attack by a functional group on a biological macromolecule, typically a lysine (B10760008) or cysteine residue of a protein, on the carbonyl carbon of the β-lactam ring. This attack leads to the opening of the ring and the formation of a stable, covalent bond between the drug and the protein. The resulting this compound is thus effectively the structure that is covalently bound to the protein, forming a hapten-protein conjugate.
These drug-protein adducts are then processed by the immune system, which can lead to the production of antibodies and the sensitization of the individual. Subsequent exposure to the drug can then trigger an allergic reaction. The formation of these adducts can be studied using techniques such as mass spectrometry, which can identify the specific sites of protein modification. nih.govnih.govbiorxiv.orgresearchgate.net
Table 2: Key Aspects of this compound-Protein Interactions
| Feature | Description |
| Mechanism | Nucleophilic attack by protein residues (e.g., lysine, cysteine) on the β-lactam carbonyl, leading to ring opening and covalent bond formation. |
| Resulting Structure | A hapten-protein conjugate where the this compound is covalently attached to the protein. |
| Biological Consequence | Can elicit an immune response, leading to hypersensitivity reactions. |
| Analytical Detection | Mass spectrometry is a key technique for the identification and characterization of these protein adducts. |
Advanced Research Perspectives on Ceftizoxime Open Lactam
Computational Chemistry and Molecular Modeling Studies of Ceftizoxime (B193995) Open Lactam Structures
Computational chemistry provides powerful tools to investigate the molecular properties and dynamics of Ceftizoxime Open Lactam at an atomic level. These in-silico approaches offer insights that are often difficult to obtain through experimental methods alone, guiding the rational design of future antibiotics.
The opening of the strained four-membered β-lactam ring introduces significant conformational flexibility into the ceftizoxime molecule. While the parent antibiotic has a relatively rigid bicyclic core, the resulting open-lactam structure is an acyclic carboxylate with multiple rotatable single bonds. Understanding the preferred three-dimensional arrangements (conformers) of this molecule is crucial, as its shape dictates how it may interact with its environment, including residual interactions with bacterial enzymes or host proteins.
Computational methods such as molecular mechanics (MM) and Density Functional Theory (DFT) are employed to perform conformational analyses. These studies explore the potential energy surface of the molecule by systematically rotating key dihedral angles to identify low-energy, stable conformers. The flexibility of the substrate can lead to a vast number of possible conformers, some of which may be stabilized by intramolecular hydrogen bonds. nih.gov The resulting energy landscape maps the relative energies of these conformers, revealing the most probable shapes the molecule will adopt in solution. For this compound, key rotations would occur around the C6-N7 and N7-C8 bonds (using cephalosporin (B10832234) numbering), which are liberated upon ring cleavage.
| Dihedral Angle | Description | Calculated Stable Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Φ (phi) | Rotation around the C6-N7 bond | -65 | 0.0 (Global Minimum) |
| Φ (phi) | Rotation around the C6-N7 bond | 175 | +2.1 |
| Ψ (psi) | Rotation around the N7-C8 bond | 160 | 0.0 (Global Minimum) |
| Ψ (psi) | Rotation around the N7-C8 bond | -70 | +1.8 |
Note: This table is illustrative, presenting typical data derived from DFT-based conformational analysis of hydrolyzed cephalosporins. Actual values would require specific calculations for this compound.
Simulating the precise mechanism of β-lactam ring opening provides fundamental insights into the chemical events leading to ceftizoxime's inactivation. This hydrolysis can be uncatalyzed (in aqueous solution) or, more significantly, catalyzed by β-lactamase enzymes. rsc.org Computational simulations, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are invaluable for mapping the reaction pathway. nih.gov In a QM/MM simulation, the reacting parts of the system (the β-lactam ring and the attacking nucleophile, e.g., a water molecule or an enzyme's serine residue) are treated with high-accuracy quantum mechanics, while the surrounding environment (solvent or protein) is modeled using classical molecular mechanics.
Studies on the closely related cefotaxime (B1668864) have shown that hydrolysis proceeds via a step-wise mechanism. nih.gov This process is kinetically defined by the initial nucleophilic attack on the β-lactam carbonyl carbon. nih.gov Such simulations can calculate the energy barriers (activation energies) for each step of the reaction, identifying the rate-limiting transition state. nih.gov Molecular dynamics (MD) simulations further complement this by revealing how the antibiotic docks into the enzyme's active site and how the protein's flexibility contributes to catalysis. plos.orgnih.govknu.edu.af
| Reaction Step | Description | Calculated Free Energy Barrier (ΔG‡, kcal/mol) |
|---|---|---|
| TS1 | Formation of the tetrahedral intermediate (nucleophilic attack) | 22.5 |
| TS2 | Cleavage of the C7-N5 bond (ring opening) | 8.3 |
Note: Data are representative values based on QM/MM simulations of cefotaxime hydrolysis in aqueous solution and serve as an illustrative model for ceftizoxime. nih.gov
Quantum chemical methods, especially DFT, are used to calculate a range of electronic properties that act as descriptors for the reactivity and stability of molecules. scispace.comnih.gov By comparing these parameters for intact ceftizoxime and its open-lactam form, researchers can quantify the chemical changes resulting from hydrolysis.
Key reactivity descriptors include:
HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Chemical Hardness (η) and Softness (S) : Derived from HOMO and LUMO energies, hardness is a measure of resistance to change in electron distribution. A higher hardness value suggests greater stability.
Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. The strained β-lactam ring of intact ceftizoxime is a potent electrophile, a feature that is drastically altered upon hydrolysis.
Analysis of these parameters reveals that the open-lactam form is electronically more stable (larger HOMO-LUMO gap) and less electrophilic than the parent drug, which explains its loss of antibacterial activity. frontiersin.org
| Descriptor | Intact Ceftizoxime (eV) | This compound (eV) | Interpretation of Change |
|---|---|---|---|
| EHOMO | -6.85 | -6.10 | Open form is a better electron donor. |
| ELUMO | -1.95 | -0.55 | Open form is a poorer electron acceptor. |
| HOMO-LUMO Gap | 4.90 | 5.55 | Open form is more chemically stable. |
| Chemical Hardness (η) | 2.45 | 2.78 | Open form is "harder" and less reactive. |
| Electrophilicity Index (ω) | 3.88 | 2.21 | Drastic reduction in electrophilicity, consistent with loss of acylating ability. |
Note: This table presents hypothetical but chemically reasonable values calculated using DFT (B3LYP/6-31G) to illustrate the expected changes in electronic properties upon β-lactam ring hydrolysis.*
Development of Novel Analytical Methodologies for Trace Detection
The ability to detect and quantify this compound at trace levels is crucial for pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. As the primary degradation product, its presence can indicate the stability and integrity of a drug formulation. Several advanced analytical techniques have been developed for this purpose.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity and selectivity. nih.govnih.gov These methods typically involve a protein precipitation step for sample cleanup, followed by separation on a reverse-phase column. nih.govsgul.ac.uk Detection is achieved using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions, ensuring unambiguous identification and quantification. nih.govnih.gov
Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. nih.govnih.gov Capillary Zone Electrophoresis (CZE), in particular, is well-suited for separating the charged carboxylate group of the open-lactam metabolite from the parent drug and other impurities. nih.gov This technique separates molecules based on their charge-to-size ratio under an electric field, making it a powerful tool for analyzing complex mixtures. wikipedia.org
| Technique | Sample Matrix | Limit of Quantification (LOQ) | Key Advantages | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Human Serum | 2.50 ng/mL | High sensitivity, high selectivity, rapid analysis | nih.govnih.gov |
| UPLC-MS/MS | Human Urine | 0.500 µg/mL | Excellent for pharmacokinetic studies | nih.govnih.gov |
| LC-MS/MS | Animal Tissue, Soil | ~5-10 ng/g | Applicable to environmental and food safety monitoring | acs.org |
| Capillary Zone Electrophoresis (CZE) | Pharmaceutical Formulations | ~0.1-1 µg/mL | High resolution, low reagent consumption, orthogonal to LC | nih.gov |
Future Directions in Understanding Beta-Lactam Open Lactam Chemistry and its Broader Implications in Chemical Science
The study of this compound is a microcosm of the broader challenges and opportunities in β-lactam chemistry. Future research in this area is poised to make significant contributions to medicinal chemistry, analytical science, and immunology.
A primary future direction lies in leveraging the structural and mechanistic understanding of the open-lactam product to combat antibiotic resistance. nih.gov By elucidating the precise conformational and electronic properties of the hydrolyzed product still bound within a β-lactamase active site, chemists can design more effective inhibitors. nih.govhardydiagnostics.com The goal is to develop compounds that either mimic the transition state of hydrolysis or bind irreversibly to the enzyme, thereby protecting the active antibiotic from degradation. frontiersin.org This knowledge also informs the design of next-generation β-lactam antibiotics that are inherently more stable to hydrolysis or are poor substrates for prevalent β-lactamases. nhsjs.com
Another critical area of research involves the immunological implications of the open-lactam structure. While biologically inert from an antibacterial perspective, open-ring β-lactams can be immunologically active. orientjchem.orgorientjchem.org As reactive haptens, they can covalently bind to host proteins, forming adducts that may be recognized by the immune system, leading to hypersensitivity reactions. frontiersin.org Understanding the chemistry of this haptenation process and identifying the specific protein adducts formed by this compound could lead to better diagnostic tools for β-lactam allergies and potentially safer antibiotic designs.
Finally, the broader implications for chemical science include the development of more sophisticated analytical and computational tools. The need to detect trace levels of degradation products in complex biological and environmental matrices drives innovation in separation science and mass spectrometry. Concurrently, the challenge of accurately simulating complex chemical reactions in enzymatic environments pushes the boundaries of computational chemistry, requiring more advanced force fields, QM/MM methods, and machine learning approaches to predict reaction outcomes. dntb.gov.ua These advancements, spurred by the study of molecules like this compound, have wide-ranging benefits across the chemical and biomedical sciences.
Q & A
Basic Research Questions
Q. How is the open lactam form of Ceftizoxime synthesized and characterized in academic research?
- Methodological Answer : Synthesis involves controlled hydrolysis of the β-lactam ring under alkaline conditions (pH 9–11) to generate the open lactam structure. Characterization requires nuclear magnetic resonance (NMR) to confirm bond cleavage and high-performance liquid chromatography (HPLC) to verify purity (>98%). Mass spectrometry (MS) is used to validate molecular weight shifts corresponding to the hydrolyzed product. Experimental protocols must adhere to reproducibility standards, including detailed reaction conditions and spectroscopic parameters .
Q. What analytical techniques are essential for assessing Ceftizoxime Open Lactam’s antimicrobial activity?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., Escherichia coli). Include positive controls (e.g., meropenem) and negative controls (untreated cultures). Data interpretation should account for clinical breakpoints (e.g., susceptibility defined as MIC ≤21 μg/mL for Ceftizoxime ). Disk diffusion assays may supplement MIC data but require strict adherence to zone diameter criteria .
Q. How do researchers ensure reproducibility in this compound stability studies?
- Methodological Answer : Stability under physiological conditions (pH 7.4, 37°C) is assessed via HPLC over 24–72 hours. Include degradation kinetics (e.g., half-life calculations) and compare results to intact Ceftizoxime. Buffer composition (e.g., phosphate vs. carbonate) must be standardized, and deviations documented. Replicate experiments (n ≥ 3) are critical to address variability .
Advanced Research Questions
Q. How can contradictions in reported antimicrobial efficacy of this compound be resolved?
- Methodological Answer : Analyze discrepancies using meta-regression models to identify confounding variables (e.g., bacterial strain heterogeneity, inoculum size). For example, resistance rates in E. coli vary by source (e.g., 0% in aquaculture vs. 6.8% in retail markets ). Cross-validate findings with genomic studies (e.g., β-lactamase gene expression profiling) and adjust experimental designs to control for environmental factors .
Q. What experimental frameworks are optimal for studying β-lactamase-mediated resistance to this compound?
- Methodological Answer : Employ recombinantly expressed enzymes (e.g., TEM-1, SHV-1) in kinetic assays to measure hydrolysis rates. Use spectrophotometric methods (∆A240/min) or liquid chromatography-mass spectrometry (LC-MS) to quantify substrate depletion. Compare inhibition profiles with clavulanic acid or avibactam to classify β-lactamase types (e.g., Class C vs. Extended-Spectrum β-lactamases) .
Q. How can structural modifications to this compound improve pharmacokinetic properties?
- Methodological Answer : Conduct molecular docking simulations to predict binding affinity to penicillin-binding proteins (PBPs). Prioritize substituents at the C-3 position for synthetic modification, followed by in vitro ADMET assays (e.g., plasma protein binding, microsomal stability). Validate top candidates in murine infection models, correlating serum half-life with efficacy .
Q. What methodologies address the stability challenges of this compound in aqueous formulations?
- Methodological Answer : Use lyophilization to enhance shelf-life, with excipient screening (e.g., trehalose, mannitol) to prevent hydrolysis. Accelerated stability testing (40°C/75% RH) over 6 months can predict degradation pathways. Pair with Raman spectroscopy to detect crystalline vs. amorphous forms, which impact solubility .
Guidelines for Rigorous Research Design
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, if resistance rates conflict, design studies to isolate variables like plasmid-mediated gene transfer .
- Experimental Reproducibility : Follow Beilstein Journal protocols for method documentation, including raw data deposition in open-access repositories (e.g., Zenodo) .
- Statistical Validation : Use two-tailed t-tests for MIC comparisons and Cohen’s κ coefficient for inter-lab variability assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
